molecular formula C7H11BrN2O4S B8136707 (4-Bromobenzyl)hydrazine sulfate

(4-Bromobenzyl)hydrazine sulfate

Cat. No.: B8136707
M. Wt: 299.14 g/mol
InChI Key: SPQTWAZLZKKNEK-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)hydrazine sulfate is an organic compound with the molecular formula C7H11BrN2O4S and a molecular weight of 299.14 g/mol . It is a hydrazine derivative that features a bromobenzyl group attached to the hydrazine moiety, and it is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromobenzyl)hydrazine sulfate typically involves several steps, including diazotization, reduction, purification, and salification . One common method starts with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reduced using zinc powder and concentrated hydrochloric acid. The resulting product is purified and converted to the sulfate salt using acetone .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strong acidity during the diazotization and reduction steps to ensure complete reactions. The use of acetone in the salification step helps improve the purity and appearance of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)hydrazine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzyl hydrazines .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)hydrazine sulfate
  • (4-Fluorobenzyl)hydrazine sulfate
  • (4-Methylbenzyl)hydrazine sulfate

Uniqueness

(4-Bromobenzyl)hydrazine sulfate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated benzyl hydrazines. The bromine atom can be selectively replaced in substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromophenyl)methylhydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.H2O4S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQTWAZLZKKNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Br.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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